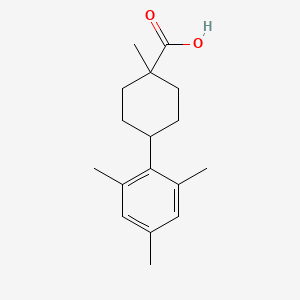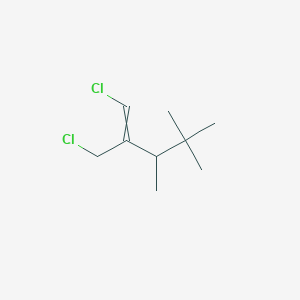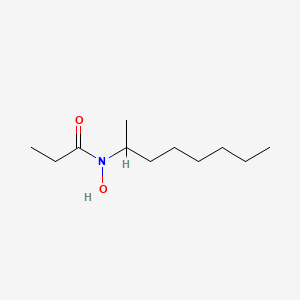![molecular formula C11H22O2SSi B14592543 Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane CAS No. 61529-77-9](/img/structure/B14592543.png)
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane is a chemical compound with the molecular formula C10H20O2SSi . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: The compound’s derivatives may be explored for their biological activities and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating various chemical reactions within biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: This compound shares some structural similarities but differs in its functional groups and applications.
Diethyltoluamide (DEET): Although primarily used as an insect repellent, it has some structural resemblance to diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane.
属性
CAS 编号 |
61529-77-9 |
|---|---|
分子式 |
C11H22O2SSi |
分子量 |
246.44 g/mol |
IUPAC 名称 |
diethyl-methyl-(3-methyl-4-methylsulfonylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C11H22O2SSi/c1-6-15(5,7-2)9-8-11(3)10-14(4,12)13/h8-10H,6-7H2,1-5H3 |
InChI 键 |
HEQYBMVWKYXBOR-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


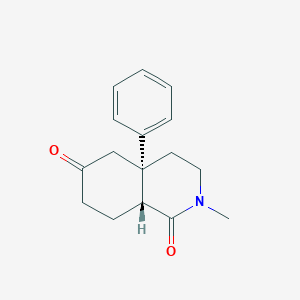
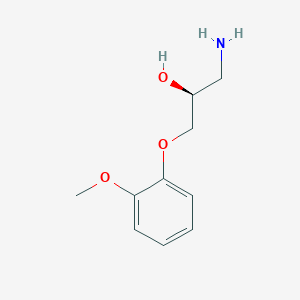
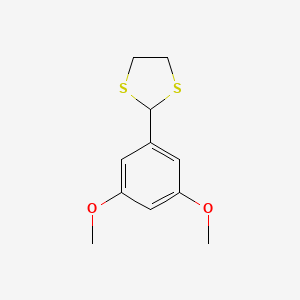
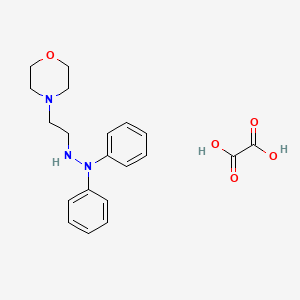
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
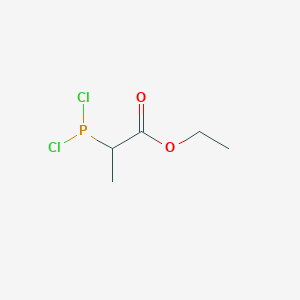
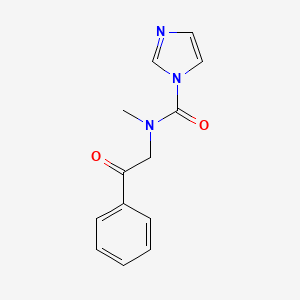
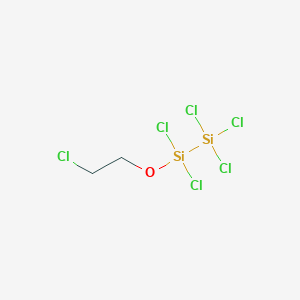
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
